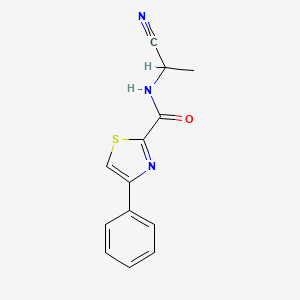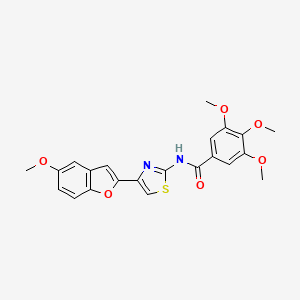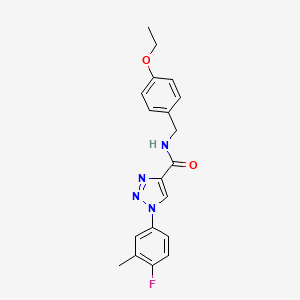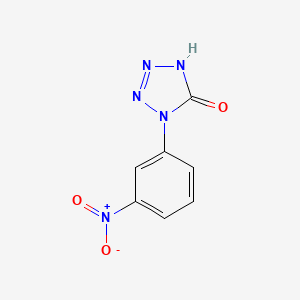![molecular formula C10H20N2O2 B2776081 Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate CAS No. 1784070-98-9](/img/structure/B2776081.png)
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.28 .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate and its analogs have been synthesized and used as tools for studying the influence of conformation on peptide activity. These compounds are critical in understanding how peptide structure affects biological activity (Sajjadi & Lubell, 2008).
- The compound's derivatives have been explored for their reactivity with nitriles and carbonyl substrates, leading to the generation of various heterocyclic structures, which are significant in the development of new pharmaceuticals (Yadav & Sriramurthy, 2005).
Application in Medicinal Chemistry
- Research has been conducted on the carbonylative ring expansions of aziridines to yield 2-azetidinone, with the tert-butyl derivative demonstrating specific reactivity patterns. This work is essential for creating novel compounds with potential pharmaceutical applications (Ardura, López, & Sordo, 2006).
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been conducted, providing a useful entry point to new compounds that may have relevance in drug discovery and development (Meyers et al., 2009).
Use in Biochemical and Pharmacological Research
- Studies have been performed on the synthesis of analogs such as tert-butyl azidoformate, which have applications in creating amines and derivatives significant in biochemical research (Nativi, Reymond, & Vogel, 1989).
- In nuclear medicine, tert-butyl derivatives have been employed in synthesizing novel ligands for nicotinic receptors, demonstrating the compound's utility in developing diagnostic and therapeutic agents (Karimi & Långström, 2002).
Synthetic Applications
- Research into the synthesis and modification of tert-butyl esters of azetidine derivatives has shown their utility in creating structurally diverse molecules, which can be critical in the synthesis of new chemical entities for various applications (Vorona et al., 2007).
- Additionally, the compound has been used to explore nucleophilic substitutions and radical reactions in organic chemistry, providing insights into new synthetic pathways and chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of organic compounds known as sulfonylanilines , which are often used in the synthesis of various pharmaceuticals and could interact with multiple targets.
Biochemical Pathways
Given its structural similarity to other sulfonylanilines , it might be involved in various biochemical reactions
properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)


